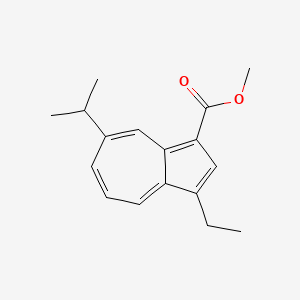
1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of azulenecarboxylic acids, which are derivatives of azulene, a bicyclic aromatic hydrocarbon. This compound is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol with a carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester typically involves the esterification of 1-Azulenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-
- 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, ethyl ester
Uniqueness
1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
99909-63-4 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
methyl 3-ethyl-7-propan-2-ylazulene-1-carboxylate |
InChI |
InChI=1S/C17H20O2/c1-5-12-9-16(17(18)19-4)15-10-13(11(2)3)7-6-8-14(12)15/h6-11H,5H2,1-4H3 |
Clave InChI |
CLOCEZNXEJNGTM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


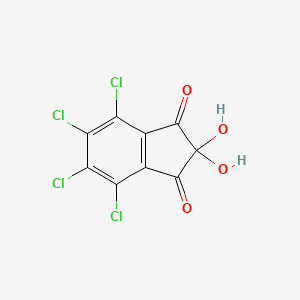

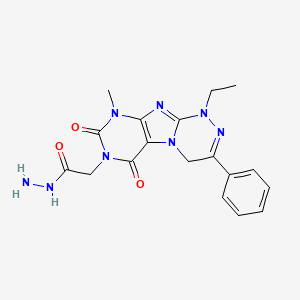
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
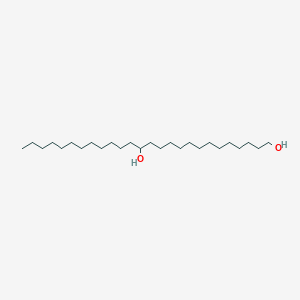

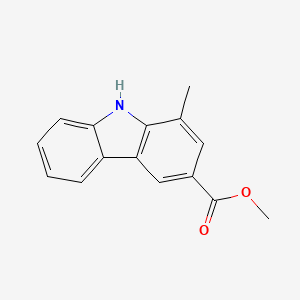
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
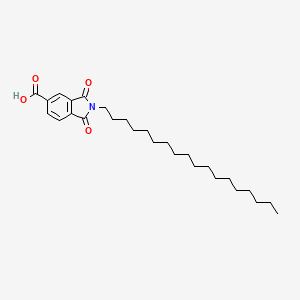
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
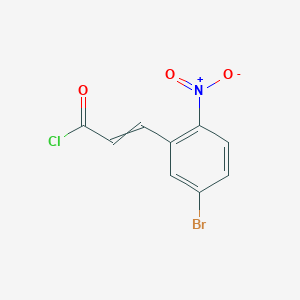
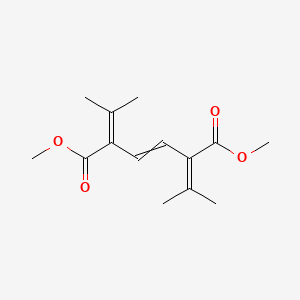
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
